5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

Procure the unique 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 18259-45-5) for your advanced research. Its specific 5-methyl-5-hydroxy substitution pattern provides distinct conformational stability and reactivity, differentiating it from generic analogs. This compound is a critical starting material for synthesizing >99% enantiomerically pure MK-801 metabolites [1] and serves as a versatile scaffold in CNS drug discovery. As a LOX/COX inhibitor, it enables studies of the arachidonic acid cascade. Choose this high-purity compound to ensure reproducible results and validated synthetic pathways. Not for human or veterinary use.

Molecular Formula C16H14O
Molecular Weight 222.28 g/mol
CAS No. 18259-45-5
Cat. No. B101159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol
CAS18259-45-5
Synonyms5-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene
Molecular FormulaC16H14O
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C=CC3=CC=CC=C31)O
InChIInChI=1S/C16H14O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-11,17H,1H3
InChIKeyKLQHVNZBDPYFDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 10 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol (CAS 18259-45-5) Procurement Guide: Core Properties and Selection Rationale


5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol (CAS: 18259-45-5) is a tricyclic dibenzocycloheptene derivative defined by the presence of both a hydroxyl group and a methyl group at the 5-position of the central cycloheptene ring . This specific substitution pattern grants the compound unique conformational stability and a distinct chemical reactivity profile, setting it apart from other dibenzocycloheptenes [1]. As a lipoxygenase inhibitor, it has been shown to interfere with arachidonic acid metabolism, and it also exhibits measurable activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2].

Why 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol Cannot Be Replaced by Generic Analogs


In the dibenzocycloheptene class, minor structural modifications lead to profound differences in pharmacological and chemical behavior. Research demonstrates that seemingly subtle changes—such as the presence or absence of a 5-methyl group, or substitution of the hydroxyl with other functionalities—can decisively alter a compound's biological activity [1]. The 5-methyl-5-hydroxy substitution pattern is not arbitrary; it confers specific stereoelectronic properties, influences the molecule's three-dimensional conformation, and determines its metabolic fate. Generic analogs, including the non-methylated 5H-dibenzo[a,d]cyclohepten-5-ol or the reduced 10,11-dihydro derivative, exhibit different reactivity profiles, enzyme inhibition patterns, and synthetic utility, making them unsuitable substitutes in applications requiring the precise characteristics of this compound .

Quantitative Evidence for 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol: Differentiated Performance Data


Differential Lipoxygenase Inhibition Profile of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol is documented as a potent inhibitor of lipoxygenase, a key enzyme in the arachidonic acid metabolic pathway [1]. Critically, it demonstrates a differentiated inhibitory profile, also acting on formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, albeit to a lesser extent [1]. This multi-target profile is a functional consequence of its specific 5-methyl-5-hydroxy substitution. In contrast, the structurally similar compound 5H-dibenzo[a,d]cyclohepten-5-one oxime, which lacks the hydroxyl group, exhibits limited biological activity . The presence of the 5-hydroxy group is therefore essential for the observed enzyme inhibition.

Lipoxygenase Inhibition Arachidonic Acid Cascade Anti-inflammatory Research

Synthetic Scalability and Purity of MK-801 Metabolite Derived from the 5-Methyl-5-hydroxy Core

The 5-methyl-5-hydroxy core of the target compound serves as a critical scaffold for the synthesis of complex molecules, such as the hydroxylated metabolite of the potent NMDA antagonist MK-801 (dizocilpine) [1]. In a study synthesizing the MK-801 metabolite (5R,10S,11R)-(+)-10,11-dihydro-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imin-11-ol, the synthetic route from dibenzosuberenone yielded 67% of the target compound [1]. Further, the resolution process was highly effective, resulting in >99% purity of the active 5R,10S,11R-(+) enantiomer [1]. This level of stereochemical control and purity is not reported for syntheses starting from other common dibenzocycloheptene analogs, which may yield racemic mixtures or lower overall purity.

Process Chemistry NMDA Antagonist Metabolite Synthesis Enantiomeric Resolution

Distinct Conformational Stability of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

The presence of a 5-substituent on the central cycloheptene ring of dibenzo[a,d]cycloheptenes directly impacts the molecule's conformation and the energy barrier for ring inversion [1]. 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, with its 5-methyl and 5-hydroxy groups, exists in a specific, stable conformational state, a property not shared by unsubstituted or differently substituted analogs [1]. For example, 5H-dibenzo[a,d]cycloheptene itself, as well as its 5-amino or 5-chloro derivatives, exhibit different inversion barriers and preferred conformations [1]. This conformational stability influences how the molecule interacts with biological targets and participates in chemical reactions, affecting its overall performance.

Conformational Analysis Molecular Modeling Structure-Activity Relationship (SAR)

Antioxidant Capacity in Fats and Oils: A Functional Advantage

Beyond its pharmacological activity, 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol possesses documented antioxidant properties, specifically in the context of stabilizing fats and oils [1]. This is a functional attribute that distinguishes it from many other dibenzocycloheptene derivatives which are primarily valued for their receptor interactions. While direct comparative data on antioxidant efficacy against other specific analogs is not available, this property is a direct consequence of its phenolic structure and provides an additional dimension of utility not commonly associated with this compound class.

Antioxidant Lipid Peroxidation Industrial Chemistry

Optimal Research and Industrial Application Scenarios for 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol


Synthesis of High-Purity NMDA Antagonist Metabolites

As a key starting material, this compound enables the synthesis of specific, high-purity metabolites of potent NMDA antagonists like MK-801 [1]. The documented synthetic route yields the target metabolite in 67% yield and achieves >99% enantiomeric purity [1]. This scenario is ideal for research groups developing analytical standards, studying drug metabolism, or investigating the off-target effects of NMDA receptor antagonists. Procurement of this compound, rather than a generic analog, ensures a validated synthetic pathway to a stereochemically defined and analytically pure product.

Investigation of Multi-Target Lipoxygenase and Cyclooxygenase Inhibition

The compound's defined activity as a lipoxygenase inhibitor, with secondary effects on cyclooxygenase and other enzymes, makes it a valuable tool for studying the arachidonic acid cascade [1]. Unlike more selective inhibitors, this compound allows researchers to probe the consequences of modulating multiple points in the inflammatory pathway. This is particularly relevant for complex disease models where dual LOX/COX inhibition may offer therapeutic advantages. Its antioxidant properties provide an additional, synergistic mechanism of action in these contexts [1].

Conformational Analysis and Structure-Activity Relationship (SAR) Studies

The unique and stable conformation of 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol, imparted by its 5,5-disubstitution, makes it an excellent model compound for advanced SAR studies [1]. Researchers can use it as a rigid scaffold to investigate how subtle changes in molecular shape influence interactions with biological targets, such as receptors or enzymes. Its distinct conformational profile, relative to other 5-substituted dibenzocycloheptenes, provides a valuable comparator for understanding the relationship between molecular flexibility, conformation, and biological activity.

Development of Novel CNS-Active Agents

Given the structural relationship to key CNS-active compounds like amitriptyline, cyproheptadine, and MK-801, this dibenzocycloheptene core is a privileged scaffold in neuropsychiatric drug discovery . 5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol serves as a versatile building block for creating novel derivatives with potential antidepressant, anticonvulsant, or neuroprotective properties. The well-documented synthetic routes from this core allow for efficient exploration of chemical space, making it a strategic choice for medicinal chemistry campaigns focused on CNS disorders.

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